molecular formula C15H19N3O2 B1418613 1-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine CAS No. 1155459-46-3

1-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine

Cat. No.: B1418613
CAS No.: 1155459-46-3
M. Wt: 273.33 g/mol
InChI Key: IGAYKSMCETWQOG-UHFFFAOYSA-N
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Description

1-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine is a complex organic compound that features a unique structure combining a benzodioxin ring, an imidazole ring, and a methylpropanamine group

Mechanism of Action

  • Target of Action The compound’s primary target is the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide pathway. This pathway is a ligand-activated transcription factor that regulates the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.
  • Pharmacokinetics

    • It is absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Biochemical Analysis

Biochemical Properties

1-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit carbonic anhydrase by coordinating its anion with the zinc cation of the enzyme, resulting in reduced bicarbonate output . This interaction is crucial for understanding its potential therapeutic applications in conditions like epilepsy and osteoporosis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the Wnt signaling pathway, which is vital for cell proliferation and differentiation . Additionally, its impact on gene expression and metabolic flux can lead to significant changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active site of carbonic anhydrase, thereby preventing the enzyme from catalyzing its reaction . This inhibition can lead to changes in gene expression and cellular metabolism, further influencing its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that determine its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function, which are essential for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and cellular damage . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of carbonic anhydrase can lead to changes in bicarbonate and proton levels, affecting overall metabolic balance . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with various transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the imidazole and methylpropanamine groups. The reaction conditions often involve the use of polar aprotic solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various alkyl or aryl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups to the benzodioxin or imidazole rings .

Scientific Research Applications

1-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines .

Properties

IUPAC Name

1-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-9(2)14(16)15-17-8-11(18-15)10-3-4-12-13(7-10)20-6-5-19-12/h3-4,7-9,14H,5-6,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAYKSMCETWQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC=C(N1)C2=CC3=C(C=C2)OCCO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine
Reactant of Route 2
1-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine
Reactant of Route 3
1-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine
Reactant of Route 4
1-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine
Reactant of Route 5
1-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine
Reactant of Route 6
1-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine

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